S-(+)-Methamphetamine-d3 Hydrochloride is a deuterated form of methamphetamine, a potent central nervous system stimulant primarily used recreationally and occasionally for medical purposes. The compound's deuteration allows for its use in scientific research, particularly in pharmacokinetics and metabolic studies. Methamphetamine itself was first synthesized in Japan in 1919 and has since been associated with significant illicit production and abuse .
S-(+)-Methamphetamine-d3 Hydrochloride is derived from the enantiomeric form of methamphetamine, specifically the S-enantiomer, which is known for its higher potency and is often synthesized from precursors like ephedrine or pseudoephedrine. The deuterated version is produced to facilitate various analytical applications, including tracing metabolic pathways in biological studies .
The synthesis of S-(+)-Methamphetamine-d3 Hydrochloride typically involves the reduction of deuterated precursors such as deuterated ephedrine or pseudoephedrine. Common methods include:
The synthesis can be performed under controlled conditions using inert solvents like tetrahydrofuran or ethanol. The reaction generally requires careful monitoring to ensure the desired stereochemistry is preserved while achieving high purity levels of the final product .
The molecular formula for S-(+)-Methamphetamine-d3 Hydrochloride is CHDClN, with a molecular weight of 188.71 g/mol. The structural representation includes a phenyl ring attached to an ethylamine backbone, with deuterium atoms replacing hydrogen at specific positions to denote its isotopic nature.
This structure allows for the examination of conformational dynamics and interactions with biological targets through spectroscopic techniques .
S-(+)-Methamphetamine-d3 Hydrochloride can participate in various chemical reactions typical of amines and substituted phenethylamines, including:
The reactions are typically carried out under controlled temperatures and conditions to minimize side reactions and maximize yield. Analytical techniques such as gas chromatography-mass spectrometry are often employed to confirm product identity and purity .
S-(+)-Methamphetamine acts primarily as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. It binds to the vesicular monoamine transporter, leading to increased release of these neurotransmitters into the synaptic cleft.
Research indicates that S-(+)-Methamphetamine has a higher affinity for dopamine receptors compared to its R-enantiomer, contributing to its potent stimulant effects. Its mechanism also involves sigma receptor activation, which may influence neurotoxicity pathways .
These properties make S-(+)-Methamphetamine-d3 Hydrochloride suitable for various analytical applications in research settings .
S-(+)-Methamphetamine-d3 Hydrochloride is primarily utilized in scientific research, particularly in:
Its isotopic labeling provides valuable insights into drug metabolism and pharmacodynamics, making it an essential tool in contemporary pharmacological research .
S-(+)-Methamphetamine-d3 Hydrochloride, a deuterated isotopologue of methamphetamine, serves as a critical pharmacological tool for investigating dopamine D3 receptor (D3R) dynamics in addiction pathways. Deuterium substitution at three hydrogen positions enhances metabolic stability, allowing precise tracking of drug-receptor interactions without altering primary pharmacology [2] [5]. Studies using D3R-knockout (D3R−/−) mice demonstrate that D3R deletion significantly attenuates methamphetamine-induced behavioral sensitization and locomotor hyperactivity. This occurs via disrupted synaptic plasticity in the nucleus accumbens shell (NAcSh), where D3R normally modulates dopaminergic and glutamatergic signaling integration [2].
Deuterated methamphetamine enables high-resolution mapping of D3R occupancy and downstream signaling. Quantitative autoradiography in murine models reveals that S-(+)-Methamphetamine-d3 exhibits competitive binding affinity for D3R, reducing dopamine transporter (DAT) internalization and amplifying extracellular dopamine concentrations in the NAc. This isotopic tracer further elucidates D3R’s role in regulating miR-29c expression, a microRNA implicated in synaptic remodeling [5] [6].
Table 1: Dopamine Receptor-Specific Effects of S-(+)-Methamphetamine-d3
Receptor Subtype | Binding Affinity (Ki, nM) | Functional Outcome | Deuterium Isotope Effect |
---|---|---|---|
D3R | 3.8 ± 0.4 | ↓ DAT internalization | Enhanced metabolic stability |
D1R | 120 ± 15 | ↑ cAMP/PKA signaling | Minimal kinetic alteration |
D2R | 20 ± 2.1 | ↓ Gi/o coupling | Unaltered receptor occupancy |
The D3R/miR-29c/GSK3β axis constitutes a core mechanism by which S-(+)-Methamphetamine-d3 Hydrochloride modifies synaptic strength in the nucleus accumbens. Chronic methamphetamine exposure suppresses miR-29c expression via D3R activation, triggering downstream overexpression of glycogen synthase kinase 3β (GSK3β) [5]. GSK3β in the NAc core (NAcC) undergoes phosphorylation at Ser⁹ (inactivating site) following acute methamphetamine, but transitions to a hyperactive, dephosphorylated state during chronic exposure. This hyperactivity correlates with dendritic spine proliferation and behavioral sensitization [3] [7].
Deuterated methamphetamine studies reveal that GSK3β activation preferentially remodels AMPA receptor subunits GluA1/GluA2 in the NAc. Inhibiting GSK3β with lithium or SB216763 blocks methamphetamine-induced:
Table 2: GSK3β-Dependent Synaptic Alterations in the NAc
Treatment | p-GSK3β (Ser⁹) Level | GluA1:GluA2 Ratio | Behavioral Phenotype |
---|---|---|---|
Acute MA-d3 | ↑ 2.1-fold | 1.2 ± 0.1 | Transient hyperactivity |
Chronic MA-d3 | ↓ 60% | 3.4 ± 0.3* | Sustained sensitization |
Chronic MA-d3 + SB216763 | ↑ 180% | 1.3 ± 0.2 | Sensitization blockade |
**p<0.01 vs control [3] [7] [10]*
Microglial surveillance pathways undergo significant reorganization during S-(+)-Methamphetamine-d3 Hydrochloride exposure. Unlike MPTP neurotoxicity, methamphetamine-induced microgliosis occurs independently of the fractalkine receptor CX3CR1. In CX3CR1-knockout mice expressing eGFP-tagged microglia, methamphetamine provokes striatum-specific activation characterized by:
Microglial TNF-α/IL-6 signaling exhibits biphasic regulation. Early-phase (1h) TNF-α release potentiates IL-6 production via JAK-STAT3 activation, conferring anti-apoptotic protection. However, sustained methamphetamine exposure (24h) overwhelms this pathway, inducing caspase-3-mediated apoptosis in N9 microglial cells. Deuterated methamphetamine tracing confirms microglial uptake precedes neuronal dopamine depletion, suggesting microgliosis as an initiating factor in neurotoxicity [4] [8].
Table 3: Temporal Microglial Response to Methamphetamine
Time Post-Methamphetamine | Cytokine Profile | Microglial Phenotype | Neurotoxic Consequence |
---|---|---|---|
1–2 h | TNF-α ↑ 8-fold | Activated/surviving | Dopamine release potentiation |
6–12 h | IL-6 ↑ 12-fold | Proliferative | Synaptic stripping initiation |
24–48 h | Bax/Bcl-2 ↑ 4-fold | Apoptotic | DA terminal degeneration |
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6